Cas no 1097812-58-2 (1,4-dioxane-2-carbohydrazide)

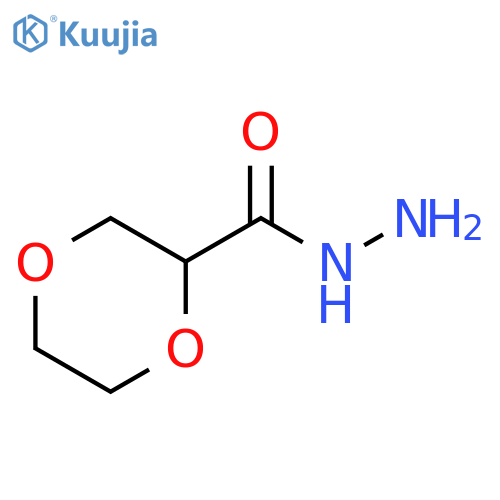

1,4-dioxane-2-carbohydrazide structure

商品名:1,4-dioxane-2-carbohydrazide

CAS番号:1097812-58-2

MF:C5H10N2O3

メガワット:146.144501209259

MDL:MFCD11645181

CID:4571788

PubChem ID:43348498

1,4-dioxane-2-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxane-2-carbohydrazide

- 1,4-Dioxane-2-carboxylic acid, hydrazide

- 1,4-dioxane-2-carbohydrazide

-

- MDL: MFCD11645181

- インチ: 1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8)

- InChIKey: SBUPBLSDZSZQBG-UHFFFAOYSA-N

- ほほえんだ: O1CCOCC1C(NN)=O

計算された属性

- せいみつぶんしりょう: 146.069

- どういたいしつりょう: 146.069

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6A^2

1,4-dioxane-2-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96625-0.25g |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 0.25g |

$331.0 | 2024-05-21 | |

| Enamine | EN300-96625-2.5g |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 2.5g |

$1315.0 | 2024-05-21 | |

| Enamine | EN300-96625-1g |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 1g |

$671.0 | 2023-09-01 | |

| Enamine | EN300-96625-10g |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 10g |

$2884.0 | 2023-09-01 | |

| Aaron | AR019TX9-100mg |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 100mg |

$344.00 | 2025-02-08 | |

| 1PlusChem | 1P019TOX-250mg |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 250mg |

$465.00 | 2025-03-03 | |

| 1PlusChem | 1P019TOX-1g |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 1g |

$885.00 | 2025-03-03 | |

| Aaron | AR019TX9-500mg |

1,4-dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 500mg |

$746.00 | 2025-02-08 | |

| A2B Chem LLC | AV37201-100mg |

1,4-Dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 100mg |

$280.00 | 2024-04-20 | |

| A2B Chem LLC | AV37201-2.5g |

1,4-Dioxane-2-carbohydrazide |

1097812-58-2 | 95% | 2.5g |

$1420.00 | 2024-04-20 |

1,4-dioxane-2-carbohydrazide 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1097812-58-2 (1,4-dioxane-2-carbohydrazide) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量